Amal Ibrahim,
Hervé Cottet
PMID: 31053352
DOI:
10.1016/j.chroma.2019.04.016
Abstract
The characterization of hydrosoluble oligomers in latexes is an important topic in emulsion polymerization since oligomers are suspected to be responsible for latex destabilization. In this work, the hydrosoluble fraction of poly(vinylidene chloride) latexes synthesized by emulsion polymerization of three monomers (acrylic acid, methyl acrylate, vinylidene chloride) was characterized by capillary electrophoresis (CE). CE using direct UV detection permitted to estimate residual monomers and surfactants concentrations contained in the latexes serums. Water soluble oligomers, polymerization initiator (persulfate) and other inorganic anions were detected by indirect UV detection. The oligomers content in the dry extract of serum was estimated to be about 6% (% m/m) represented mainly by 9 different compounds belonging to 3 different families. Using a semi-empirical electrophoretic mobility modeling, the charge number of these oligomers was estimated to be -2 and the molar masses were estimated in the range of ∼300-550 g.mol
. Oligomer samples obtained by surfactant-free polymerization, with different initial monomers proportions, provided qualitatively 14 different oligomers, including the 9 oligomers previously detected in the serums. Finally, the latex was characterized (electrophoretic mobility and zeta potential) using its serum as a background electrolyte. This approach could be very useful to study the behavior of the latexes, and possibly destabilization effect, in analytical conditions very close to its real environment / applications.
Yiyang Zeng,
Lei Xie,
Fangting Chi,
Dejian Liu,
Haoyan Wu,
Ning Pan,
Guangai Sun
PMID: 30969012
DOI:
10.1002/marc.201900078
Abstract
Polymer brushes exhibit functionalities useful for a large number of applications. Often these functionalities only emerge when the polymer brushes have a desired thickness. Here, a significant breakthrough is achieved in the synthesis of ultra-thick polymer brushes using polymer initiators in the approach of surface-initiated atom transfer radical polymerization, yielding polymer brushes with a controllable thickness up to 15.1 µm. This is reportedly the thickest polymer brush ever synthesized. This approach is applicable for several monomers such as acrylonitrile, methyl acrylate, and styrene, and for other types of polymer substrates such as fibers.
Jaime C Cazotti,
Alexander T Fritz,
Omar Garcia-Valdez,
Niels M B Smeets,
Marc A Dubé,
Michael F Cunningham
PMID: 30663157
DOI:
10.1002/marc.201800834
Abstract
Nitroxide-mediated polymerization (NMP) is employed to graft synthetic polymers from polysaccharides. This work demonstrates the first successful polymer grafting from starch nanoparticles (SNPs) via NMP. To graft synthetic polymers from the SNPs' surface, the SNPs are first functionalized with 4-vinylbenzyl chloride prior to reaction with BlocBuilder MA yielding a macroinitiator. Methyl methacrylate with styrene, acrylic acid, or methyl acrylate are then grafted from the SNPs. The polymerizations exhibited linear reaction kinetics, indicating that they are well controlled. Thermal gravimetric analysis and spectroscopic techniques confirmed the synthesis of the precursors materials and the success of the grafting from polymerizations. The incorporation of hydrophobic synthetic polymers on hydrophilic SNPs yields new hybrid materials that could find use in several industrial applications including paper coatings, adhesives, and paints.
Kandasamy Vinothini,
Naresh Kumar Rajendran,
Andy Ramu,
Nandhakumar Elumalai,
Mariappan Rajan
PMID: 30572195
DOI:
10.1016/j.biopha.2018.12.008
Abstract
The adaptability, joint with a large surface area, electronic flexibility, high intrinsic mobility, high mechanical strength and supreme thermal conductivity have condensed graphene family materials attractive as technological tools of the drug delivery system. In this present study, investigate a modified graphene oxide-methyl acrylate (GO-g-MA) nanocarrier for targeted anti-cancer drug delivery in breast cancer cells and the GO-g-MA fascinated with folic acidas a targeting ligand to target the cancer cells. Paclitaxel (PTX) was assembled through π-π stacking, hydrophophic interaction on the surface of the GO-g-MA/FA carrier. Structural modification of GO-g-MA, functionalization of targeting ligands GO-g-MA/FA and drug loaded GO-g-MA/FA-PTX was characterized and confirmed through FTIR, XRD, SEM,TEM and AFM analysis. The in-vitro drug release pattern of PTX from the GO-g-MA/FA was examined in different pH ranges. An MTT assay was performed to evaluate the cytotoxicity behaviour of the carrier and PTX loaded nanocarrier in the human breast cancer cell line (MDA-MB-231). GO-g-MA/FA-PTX carrier showed that 39% of cytotoxic effect. Furthermore, the in-vivo (DMBA induced breast cancer rats) studies were carried out and treatment with PTX- loaded GO-g-MA/FA nanocarrier attenuates the levels of mitochondrial citric acids enzymes to near normal.
Caroline Velez,
Brian Doherty,
Orlando Acevedo
PMID: 32054023
DOI:
10.3390/ijms21041190
Abstract
Our recently developed optimized potentials for liquid simulations-virtual site ionic liquid (OPLS-VSIL) force field has been shown to provide accurate bulk phase properties and local ion-ion interactions for a wide variety of imidazolium-based ionic liquids. The force field features a virtual site that offloads negative charge to inside the plane of the ring with careful attention given to hydrogen bonding interactions. In this study, the Diels-Alder reaction between cyclopentadiene and methyl acrylate was computationally investigated in the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate, [BMIM][PF
], as a basis for the validation of the OPLS-VSIL to properly reproduce a reaction medium environment. Mixed ab initio quantum mechanics and molecular mechanics (QM/MM) calculations coupled to free energy perturbation and Monte Carlo sampling (FEP/MC) that utilized M06-2X/6-31G(d) and OPLS-VSIL gave activation free energy barriers of 14.9 and 16.0 kcal/mol for the
and
Diels-Alder reaction pathways, respectively (exptl. Δ
of 14.6 kcal/mol). The
selectivity trend was correctly predicted with a calculated 73%
preference. The rate and selectivity enhancements present in the
conformation were found to arise from preferential hydrogen bonding with the exposed C4 ring hydrogen on the BMIM cation. Weaker electronic stabilization of the
transition state was predicted. For comparison, our earlier ±0.8 charge-scaled OPLS-2009IL force field also yielded a Δ
of 14.9 kcal/mol for the favorable
reaction pathway but did not adequately capture the highly organized solvent interactions present between the cation and Diels-Alder transition state.
Abdul Azeez Olayiwola Sirajudeen,
Mohamad Suffian Mohamad Annuar,
Ramesh Subramaniam
PMID: 32314420
DOI:
10.1002/bab.1928
Abstract
A microbial fuel cell is a sustainable and environmental-friendly device that combines electricity generation and wastewater treatment through metabolic activities of microorganisms. However, low power output from inadequate electron transfer to the anode electrode hampers its practical implementation. Nanocomposites of oxidized carbon nanotubes and medium-chain-length polyhydroxyalkanoates (mcl-PHA) grafted with methyl acrylate monomers enhance the electrochemical function of electrodes in microbial fuel cell. Extensive polymerization of methyl acrylate monomers within mcl-PHA matrix, and homogenous dispersion of carbon nanotubes within the graft matrix are responsible for the enhancement. Modified electrodes exhibit high conductivities, better redox peak and reduction of cell internal resistance up to 76%. A stable voltage output at almost 700 mV running for 225 H generates maximum power and current density of 351 mW/m
and 765 mA/m
, respectively. Superior biofilm growth on modified surface is responsible for improved electron transfer to the anode hence stable and elevated power output generation.
Fernanda Lopes Motta,
Stanislav R Stoyanov,
João B P Soares
PMID: 31325825
DOI:
10.1016/j.chemosphere.2019.124352
Abstract
Effective oil spill preparedness and response are crucial to ensure environmental protection and promote the responsible development of the petroleum industry. Hence, interest in developing new approaches and/or improving existing oil spill response measures has increased greatly in the past decade. Solidifiers are an attractive and underutilized option to mitigate the effects of oil spills, as they interact with oil to contain the spill, prevent it from spreading, and facilitate its removal from the environment. In this work, we have synthesized an inexpensive and easy-to-make natural-based sorbent, a subclass of solidifiers. Our amylopectin-graft-poly(methyl acrylate) (AP-g-PMA) sorbent is highly oleophilic and hydrophobic, and selectively solidifies diluted bitumen and conventional crude oil from biphasic mixtures of oil and water. The complete solidification of conventional crude oil and diluted bitumen by the AP-g-PMA sorbent occurs within 8 and 32 min, respectively, and even a low solidifier-to-oil ratio of 4% w/w is sufficient to enable complete recovery of diluted bitumen. This innovative natural-based polymeric sorbent may be applied as a key component of oil spill response procedures, especially for heavy oils. The AP-g-PMA sorbent combines the biodegradability and non-toxicity of the amylopectin with the hydrophobicity and oleophilicity of the synthetic polymer poly(methyl acrylate).
Iram Tahira,
Zaheer Aslam,
Aamir Abbas,
Muhammad Monim-Ul-Mehboob,
Sadaqat Ali,
Anam Asghar
PMID: 31252016
DOI:
10.1016/j.ijbiomac.2019.06.173
Abstract
In the present research, a biopolymer Chitosan (C) grafted with ethylenediamine (EDA) and methyl acrylate (MA) were compared for the adsorption of Congo red dye from aqueous phase. The grafted chitosan product was characterized by Fourier transform infrared spectroscopy (FTIR), Scanning electron microscopy (SEM), Differential scanning calorimetry (DSC), X-ray diffraction (XRD) and point of zero charge to study the change in mechanical and thermal properties. The effects of process variables like adsorbent loading, initial dye concentration, initial solution pH, contact time and temperature on adsorption phenomena were investigated. The equilibrium isotherm data was analyzed using Langmuir and Freundlich isotherm models, and the adsorption followed the Langmuir isotherm model (R
= 0.992 and 0.991 for EDAC and MAC, respectively). The maximum adsorption capacity of EDAC and MAC for Congo red uptake calculated from Langmuir isotherm model was 1607 mg/g and 1143 mg/g, respectively. The adsorption kinetics was studied using pseudo 1st and 2nd order models. Pseudo second order rate model provided the best fit for both grafted adsorbents with R
≥0.99. The values of Gibbs free energy (-9.628 and -8.878 kJ/mol), enthalpy (44.9 and 42.2 kJ/mol) and entropy (0.18 and 0.17 J/mol·K) revealed spontaneous and endothermic adsorption of Congo red onto EDAC and MAC surface. The pollutant adsorption test indicated that chitosan grafting with ethylenediamine is superior to Methyl acrylate grafting agent.
W F Rong,
J W Hu,
W J Ling,
B H Wu,
J H He,
R B Meng
PMID: 31177722
DOI:
10.3760/cma.j.issn.1001-9391.2019.05.016
Abstract
To develop a solvent desorption-gas chromatography method for simultaneous determination of methyl methacrylate (MMA) , ethyl methacrylate (EMA) , n-propyl methacrylate (PMA) and butyl methacrylate (BMA) in workplace air.
MMA, EMA, PMA and BMA in workplace air were captured by charcoal tubes and desorbed with carbon disulfide, separated through capillary chromatographic column, and then analyzed by gas chromatography-flame ionization detector.
The linear ranges of MMA, EMA, PMA and BMA were 0-8 305.00 mg/L, 0-9 080.50 mg/L, 0-8 899.00 mg/L and 0-8 371.00 mg/L respectively, and the related coefficients were between 0.999 96-0.999 98. The relative standard deviations (
) within the group were 0.56%-1.71%, 0.45%-1.65%, 0.51%-1.49% and 0.45%-1.50% respectively, and the
between the group were 1.14%-2.79%, 0.79%-2.13%, 0.93%-2.30% and 1.09%-2.84% respectively. The average desorption efficiencies were 95.76%-99.58%, 97.82%-102.28%, 98.55%-102.28%and 98.70%-102.40% respectively. The minimum quantification concentrations were 0.12 mg/m(3), 0.10 mg/m(3), 0.07 mg/m(3) and 0.07 mg/m(3) respectively (3.00 L sample) . The samples could be stored at room temperature for at least 7 days.
This method could be used for monitoring of MMA, EMA, PMA and BMA in workplace air.
Adrian Moreno,
Juan C Ronda,
Virginia Cádiz,
Marina Galià,
Gerard Lligadas,
Virgil Percec
PMID: 31298529
DOI:
10.1021/acs.biomac.9b00892
Abstract
The use of stimuli-cleavable difunctional initiators containing a discrete single-type cleavable junction represents a general strategy to prepare mid-chain-degradable vinylic polymers. Here, we present a series of α-haloester-type programmed initiators encoding multiple single-type and dual-type cleavable junctions. Multiple single-cleavage groups increase the cleavage rate, whereas double-dual sites provide access to multiple mechanisms for cleavage. Single-electron transfer living radical polymerization was employed to generate well-defined mid-chain-cleavable poly(methyl acrylate)s designed with low-pH, low-pH/reduction, or low-pH/UV light cleavable linkages. Kinetic studies demonstrated that the polymerizations are living when using various catalytic Cu(0) sources (wire and powder), ligands (Me
-TREN and TREN), and solvent sources (homogeneous and "programmed" biphasic). Moreover, structural analyses by NMR and matrix-assisted laser desorption/ionization-time-of-flight confirmed the near-perfect chain-end functionality of these stimuli-cleavable polymers derived from programmed initiators. A rigorous gel permeation chromatography study demonstrated that the combination of multiple acetal, disulfide, or 2-nitroresorcinol-derived acetal junctions offer attractive possibilities in terms of selective cleavage and orthogonal degradation.